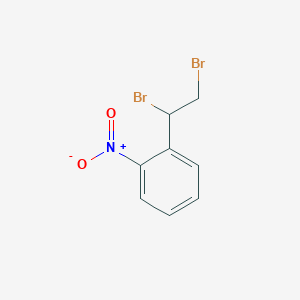

1-(1,2-Dibromoethyl)-2-nitrobenzene

Beschreibung

1-(1,2-Dibromoethyl)-2-nitrobenzene is an aromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group in the ortho position and a 1,2-dibromoethyl (-CH₂Br₂) group.

Eigenschaften

CAS-Nummer |

53534-15-9 |

|---|---|

Molekularformel |

C8H7Br2NO2 |

Molekulargewicht |

308.95 g/mol |

IUPAC-Name |

1-(1,2-dibromoethyl)-2-nitrobenzene |

InChI |

InChI=1S/C8H7Br2NO2/c9-5-7(10)6-3-1-2-4-8(6)11(12)13/h1-4,7H,5H2 |

InChI-Schlüssel |

IVIYKVJCZYCVQY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(CBr)Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(1,2-Dibromoethyl)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-nitrobenzyl alcohol, followed by the addition of bromine to the resulting intermediate. The reaction typically requires a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 1-(1,2-Dibromoethyl)-2-nitrobenzene may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine species. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,2-Dibromoethyl)-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or water.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Reduction: Formation of 1-(1,2-Dibromoethyl)-2-aminobenzene.

Oxidation: Formation of various oxidized products depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

1-(1,2-Dibromoethyl)-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1,2-Dibromoethyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dibromoethyl group can undergo substitution reactions. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Ortho vs. Para Substituents

- 1-(1,2-Dibromoethyl)-4-nitrobenzene (CAS 21086-34-0) Structure: Nitro group in the para position relative to the dibromoethyl group. Molecular Formula: C₈H₇Br₂NO₂ (identical to the ortho isomer). No direct stability data are available, but para-substituted aromatics often demonstrate higher thermal stability due to reduced steric strain .

Halogen-Substituted Analogs

1-(1,2-Dibromoethyl)-4-fluorobenzene (CAS 350-35-6)

- Structure : Fluorine replaces the nitro group in the para position.

- Properties : The electron-withdrawing fluorine atom may reduce electrophilic reactivity at the benzene ring compared to nitro-substituted analogs. Storage at 2–8°C suggests moderate stability, possibly due to reduced bromine lability compared to nitro derivatives .

- 1-(Difluoromethyl)-2-nitrobenzene Structure: Difluoromethyl (-CF₂H) replaces the dibromoethyl group. Properties: The -CF₂H group acts as a hydrogen bond donor, enabling dimerization similar to 2-nitrophenol. This contrasts with bromine’s electronegative but non-polarizable nature, highlighting divergent applications in medicinal chemistry (e.g., bioisosterism for alcohols or thiols) .

Amino-Substituted Derivatives

- 1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0) Structure: Amino (-NH₂) and nitro groups on adjacent positions, with an acetyl group. Hazards: Limited toxicological data, but precautionary measures (e.g., avoiding inhalation) suggest higher reactivity due to the amino-nitro combination. This contrasts with brominated analogs, where hazards may arise from bromine release rather than nitroamine interactions .

Cyclohexane-Based Analog

- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (DBDBECH) Structure: Cyclohexane ring with multiple brominated substituents. Fate Studies: Recommended tests include water solubility, octanol/water partition coefficients (log P), and soil mobility. These properties are critical for environmental persistence; dibromoethyl aromatics like the target compound may share similar hydrophobicity (high log P) but differ in biodegradability due to aromatic vs. aliphatic cores .

Data Table: Comparative Overview

Research Findings and Implications

- Environmental Impact : Brominated aromatics like 1-(1,2-dibromoethyl)-2-nitrobenzene likely exhibit high log P values, suggesting bioaccumulation risks akin to DBDBECH .

- Medicinal Chemistry : Difluoromethyl analogs demonstrate hydrogen-bonding capabilities absent in brominated derivatives, underscoring substituent-driven functional diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.